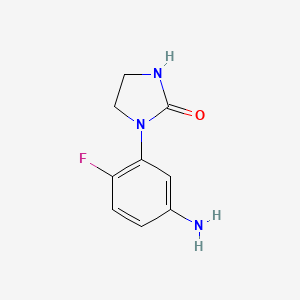![molecular formula C11H11N3OS B1518999 2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 1049874-22-7](/img/structure/B1518999.png)
2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide
説明
“2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . This compound is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
On hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) as shown in Scheme 3 .Physical And Chemical Properties Analysis
The 1H-NMR, 13C-NMR, IR, Mass, and CHN data of the compound are as follows: 1H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH); 13C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide); IR: 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), 1671 (C=O str., CONH), 706 (C–Br str., C6H5Br), 832 (C–S–C str.), 1156 (C–N str., CONH), 1597 (N–H in plane bending, CONH), 1567 (N–O str., NO2), 757 (C–Cl str., Ar–Cl); Mass: m/z 469 [M + +1]; CHN: C17H12BrClN4O3S: Theoretical: C, 43.65; H, 2.59; N, 11.98; Found: C, 42.35; H, 2.36; N, 11.67 .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have been studied for their antimicrobial properties. They have shown effectiveness against a variety of bacterial and fungal strains. For instance, certain thiazole derivatives have demonstrated potent antibacterial potential towards gram-positive bacteria like Staphylococcus epidermidis and gram-negative bacteria such as Pseudomonas aeruginosa . Additionally, these compounds have shown antifungal potential against species like Candida glabrata and Candida albicans, with some compounds even outperforming standard antifungal drugs .
Anticancer Properties
Thiazole compounds are also being explored for their anticancer activities. They have been found to inhibit the growth of various cancer cell lines, including human breast adenocarcinoma (MCF7) cells . The mechanisms of action include DNA intercalation, inhibition of enzyme targets like EGFR/VGFER kinase, and disruption of tubulin polymerization, among others .
Antioxidant Effects
The antioxidant properties of thiazole derivatives are noteworthy. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Some synthesized thiazole compounds have shown potent antioxidant activity, which is crucial in preventing diseases related to oxidative damage .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives have been reported to possess anti-inflammatory and analgesic properties. They can modulate inflammatory pathways and provide relief from pain, making them potential candidates for the development of new anti-inflammatory drugs .
Antihypertensive and Cardiovascular Applications
Thiazole derivatives have shown promise in the treatment of hypertension and other cardiovascular conditions. They can act as antihypertensive agents by affecting various biological targets involved in blood pressure regulation .
Neuroprotective and Anti-Alzheimer’s Activity
Some thiazole derivatives exhibit neuroprotective effects and have been studied for their potential in treating neurodegenerative diseases like Alzheimer’s. These compounds may inhibit enzymes or pathways associated with the progression of such diseases, offering a new avenue for therapeutic intervention .
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered .
特性
IUPAC Name |
2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-10(15)5-7-1-3-8(4-2-7)9-6-16-11(13)14-9/h1-4,6H,5H2,(H2,12,15)(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXQRYOWKOZNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
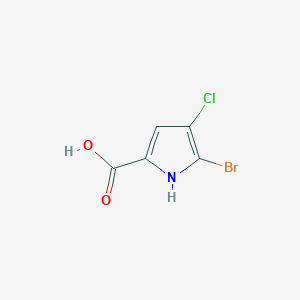
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)
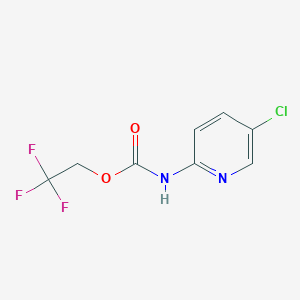


![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
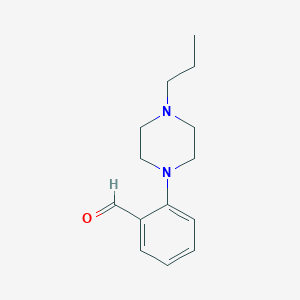
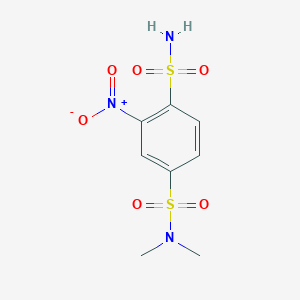
![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)
